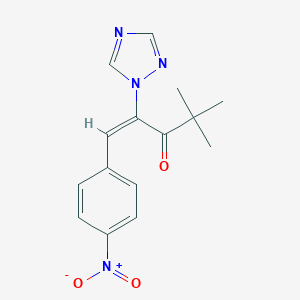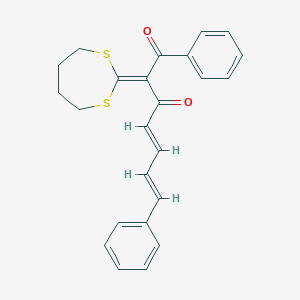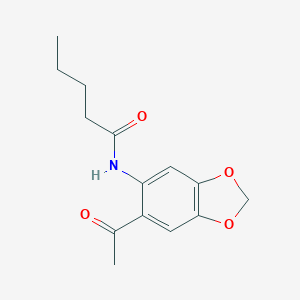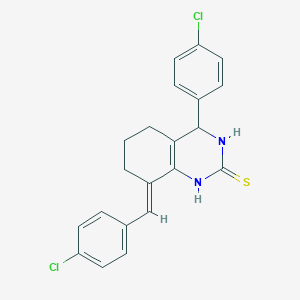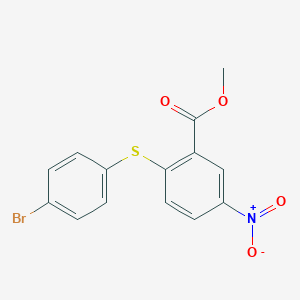
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenylthio group and a nitro group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate typically involves the esterification of 2-(4-bromophenylthio)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Methyl 2-(4-aminophenylthio)-5-nitrobenzoate.
Oxidation: Methyl 2-(4-bromophenylsulfonyl)-5-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the bromophenylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(4-chlorophenylthio)-5-nitrobenzoate
- Methyl 2-(4-fluorophenylthio)-5-nitrobenzoate
- Methyl 2-(4-methylphenylthio)-5-nitrobenzoate
Comparison: Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., ease of substitution).
Eigenschaften
Molekularformel |
C14H10BrNO4S |
|---|---|
Molekulargewicht |
368.2g/mol |
IUPAC-Name |
methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate |
InChI |
InChI=1S/C14H10BrNO4S/c1-20-14(17)12-8-10(16(18)19)4-7-13(12)21-11-5-2-9(15)3-6-11/h2-8H,1H3 |
InChI-Schlüssel |
MDBVXDVXNUUTGD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Br |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


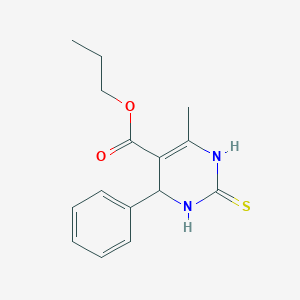
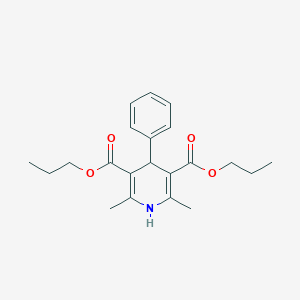
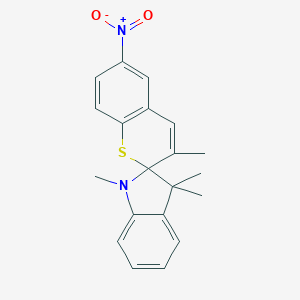
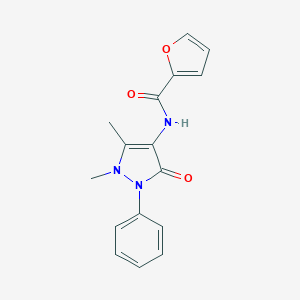
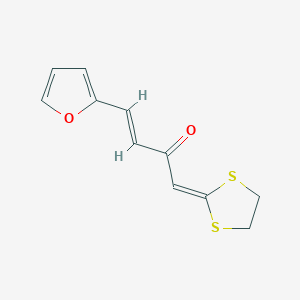
![Ethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B370849.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B370850.png)
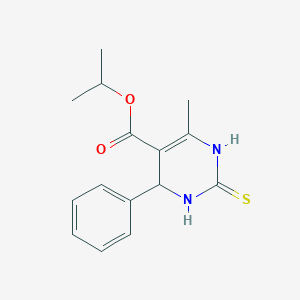
![1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B370853.png)
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B370859.png)
